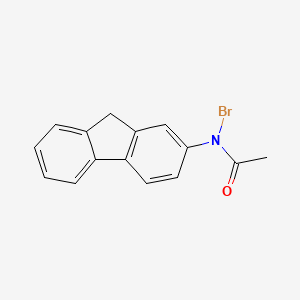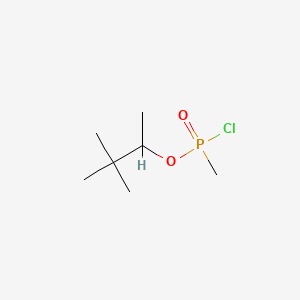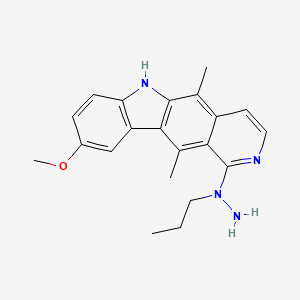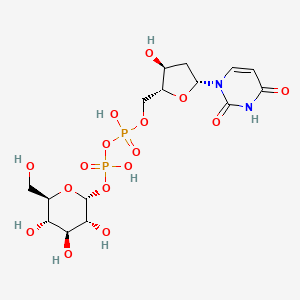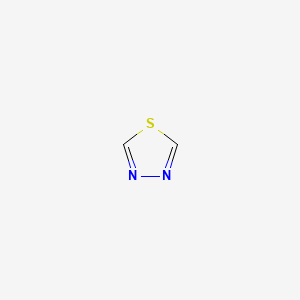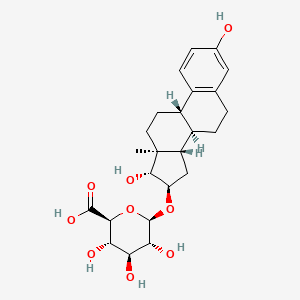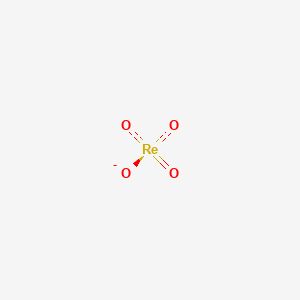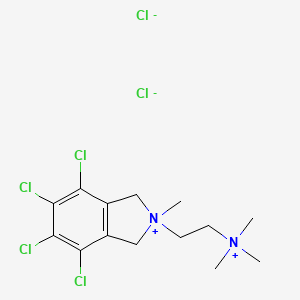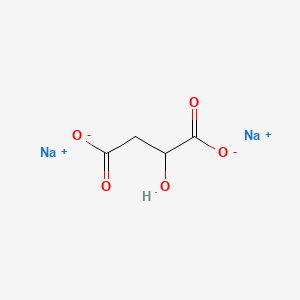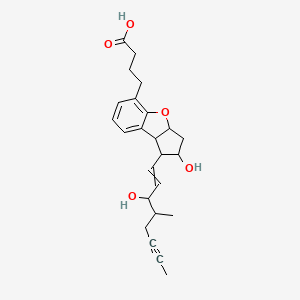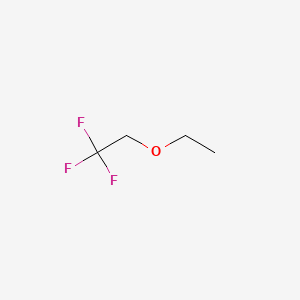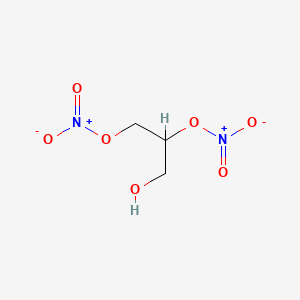
1,2-Dinitroglicerina
Descripción general
Descripción
1,2-dinitroglycerol is a primary alcohol and a dinitroglycerol. It derives from a glycerol.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
La 1,2-Dinitroglicerina es un metabolito plasmático principal del vasodilatador farmacéutico nitroglicerina {svg_1}. Se utiliza en la investigación farmacéutica para estudiar los efectos y la eficacia de la nitroglicerina como vasodilatador {svg_2}.
Toxicología Clínica
En el campo de la toxicología clínica, la this compound se utiliza como una solución de adición certificada® {svg_3}. Esto significa que se utiliza como un estándar o control en las pruebas toxicológicas, lo que ayuda a garantizar la precisión y la confiabilidad de las pruebas {svg_4}.
Sistemas de Administración de Medicamentos Transdérmicos
La this compound se estudia en el contexto de los sistemas de administración de medicamentos transdérmicos {svg_5}. Los investigadores han comparado las concentraciones plasmáticas de nitroglicerina y sus dos metabolitos dinitrato (incluida la this compound) en sujetos después de la aplicación de dos formulaciones transdérmicas de liberación controlada del fármaco {svg_6}.
Estudios de Biodisponibilidad
La proporción de dinitrato de 1,2-glicerilo a dinitrato de 1,3-glicerilo puede ser indicativa de la biodisponibilidad de la nitroglicerina después de la aplicación transdérmica {svg_7}. Por lo tanto, la this compound se utiliza en estudios de biodisponibilidad de la nitroglicerina {svg_8}.
Monitoreo Ambiental
Los productos de degradación de la nitroglicerina, incluida la this compound, se pueden detectar en aguas residuales y suelo en los sitios de producción y almacenamiento {svg_9}. Por lo tanto, la this compound se utiliza en el monitoreo ambiental para comprender el destino ambiental de la nitroglicerina {svg_10}.
Cromatografía y Espectrometría de Masas
La this compound se utiliza en aplicaciones basadas en cromatografía o espectrometría de masas {svg_11}. Estas técnicas se utilizan para separar, identificar y cuantificar cada componente de una mezcla {svg_12}.
Mecanismo De Acción
Target of Action
The primary target of 1,2-Dinitroglycerin is the vascular smooth muscle . The compound acts on this muscle tissue, leading to its relaxation . This relaxation is crucial in the treatment of conditions such as angina pectoris, heart failure, and hypertension .
Mode of Action
1,2-Dinitroglycerin interacts with its targets by being metabolized to nitrite and then to nitric oxide . Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle . This relaxation leads to vasodilation, or the widening of blood vessels, which in turn increases blood flow and reduces blood pressure .
Biochemical Pathways
1,2-Dinitroglycerin undergoes a sequential denitration pathway . It is transformed to 1-mononitroglycerin and then to glycerol, under both aerobic and anaerobic conditions . This metabolic process is facilitated by the enzyme mitochondrial aldehyde dehydrogenase 2 (ALDH2) .
Pharmacokinetics
The plasma protein binding of the metabolites of 1,2-Dinitroglycerin is significant, with 60% for 1,2-dinitroglycerin . This binding can affect the distribution and elimination of the compound in the body. The metabolism of 1,2-Dinitroglycerin is promoted by mitochondrial aldehyde dehydrogenase 2 (ALDH2), which plays a crucial role in the bioactivation of the compound .
Result of Action
The molecular and cellular effects of 1,2-Dinitroglycerin’s action primarily involve the relaxation of vascular smooth muscle . This relaxation leads to vasodilation, which can alleviate symptoms of conditions like angina pectoris by increasing blood flow to the heart .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dinitroglycerin. For instance, the presence of other medications can interact with 1,2-Dinitroglycerin, potentially altering its effectiveness . Additionally, lifestyle factors such as diet and physical activity levels can impact the body’s response to 1,2-Dinitroglycerin .
Análisis Bioquímico
Biochemical Properties
1,2-Dinitroglycerin plays a significant role in biochemical reactions, particularly in the metabolism of nitroglycerin. It interacts with several enzymes, including mitochondrial aldehyde dehydrogenase 2 (ALDH2), which promotes the bioactivation of nitroglycerin . This interaction is crucial for the conversion of nitroglycerin to nitric oxide, a potent vasodilator. Additionally, 1,2-Dinitroglycerin has been shown to bind to plasma proteins, with a binding affinity of approximately 60% .
Cellular Effects
1,2-Dinitroglycerin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause vasodilation in both arteries and veins, similar to its parent compound, nitroglycerin . This effect is mediated through the release of nitric oxide, which activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of smooth muscle cells, thereby promoting vasodilation .
Molecular Mechanism
The molecular mechanism of 1,2-Dinitroglycerin involves its conversion to nitric oxide through the action of mitochondrial aldehyde dehydrogenase 2 (ALDH2) . Nitric oxide then activates guanylate cyclase, leading to an increase in cGMP levels. This cascade of events results in the relaxation of smooth muscle cells and subsequent vasodilation . Additionally, 1,2-Dinitroglycerin has been shown to interact with other biomolecules, including plasma proteins, which may influence its distribution and activity within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dinitroglycerin have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Studies have shown that the plasma concentration of 1,2-Dinitroglycerin can vary depending on the route of administration and the formulation used . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained vasodilation .
Dosage Effects in Animal Models
The effects of 1,2-Dinitroglycerin vary with different dosages in animal models. At low doses, the compound has been shown to induce vasodilation without significant adverse effects . At higher doses, toxic effects such as hypotension and tachycardia have been observed . Threshold effects have also been noted, with a certain dosage required to achieve the desired vasodilatory effect .
Metabolic Pathways
1,2-Dinitroglycerin is involved in the metabolic pathways of nitroglycerin. It is formed as a major plasma metabolite of nitroglycerin and is further metabolized to nitric oxide . The enzymes involved in this metabolic pathway include mitochondrial aldehyde dehydrogenase 2 (ALDH2) and other nitrate reductases . These enzymes facilitate the conversion of 1,2-Dinitroglycerin to nitric oxide, which exerts its vasodilatory effects .
Transport and Distribution
1,2-Dinitroglycerin is transported and distributed within cells and tissues through its interactions with plasma proteins . The compound has a binding affinity of approximately 60% to plasma proteins, which influences its distribution and localization within the body .
Subcellular Localization
The subcellular localization of 1,2-Dinitroglycerin is primarily within the mitochondria, where it interacts with mitochondrial aldehyde dehydrogenase 2 (ALDH2) to promote the bioactivation of nitroglycerin . This localization is crucial for its conversion to nitric oxide and subsequent vasodilatory effects .
Propiedades
IUPAC Name |
(1-hydroxy-3-nitrooxypropan-2-yl) nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHBTOOPNJKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875566 | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-65-8, 27321-62-6 | |
| Record name | Glyceryl 1,2-dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl-1,2-dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitroglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DINITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8542I4GE54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,2-Dinitroglycerin involved in the degradation of Nitroglycerin?
A: 1,2-Dinitroglycerin is a key intermediate in the microbial degradation pathway of Nitroglycerin. [, ] Research has identified Arthrobacter sp. strain JBH1 as capable of utilizing Nitroglycerin as its sole source of carbon and nitrogen. [] This bacterium breaks down Nitroglycerin through a stepwise denitration process where 1,2-Dinitroglycerin, along with 1,3-Dinitroglycerin, are initial products. [] Further enzymatic action converts these dinitroglycerin isomers into mononitroglycerins, eventually leading to the formation of glycerol, which fuels the bacterium's metabolism. []
Q2: What enzymes are crucial for the conversion of Nitroglycerin to 1,2-Dinitroglycerin?
A: Studies on Arthrobacter sp. JBH1 have revealed that Old Yellow Enzymes (OYEs) play a critical role in the initial denitration step of Nitroglycerin. [] Specifically, the OYE homolog PfvA exhibits significantly higher efficiency in converting Nitroglycerin to 1,2-Dinitroglycerin and 1,3-Dinitroglycerin compared to other OYEs like PfvC. []
Q3: Is there any difference in the reactivity of 1,2-Dinitroglycerin and 1,3-Dinitroglycerin in the degradation pathway?
A: Interestingly, both 1,2-Dinitroglycerin and 1,3-Dinitroglycerin are substrates for the enzyme PfvA. [] This enzyme further denitrates both isomers, producing 1-Mononitroglycerin and/or 2-Mononitroglycerin. [] This suggests a degree of flexibility in the degradation pathway and highlights the versatility of the involved enzymes.
Q4: Beyond biodegradation, what other research exists on 1,2-Dinitroglycerin?
A: The interaction of 1,2-Dinitroglycerin with chloride ions has been investigated using atmospheric pressure ion mobility spectrometry. [] This research explored the gas-phase dissociation kinetics of the 1,2-Dinitroglycerin-chloride adduct, determining its activation energy and pre-exponential factor for dissociation. [] Density functional theory calculations further elucidated the structure of this adduct, revealing three hydrogen bonds involving the chloride ion and the hydroxyl and nitrated carbon groups of 1,2-Dinitroglycerin. []
Q5: How does the structure of 1,2-Dinitroglycerin influence its interaction with chloride ions?
A: Studies comparing various nitrate esters indicate that the number of hydroxyl groups participating in hydrogen bonding significantly impacts the chloride ion dissociation energy. [] The presence of a single hydroxyl group in 1,2-Dinitroglycerin likely contributes to its specific binding affinity and dissociation behavior with chloride ions, as evidenced by the experimental and theoretical data. []
Q6: Are there analytical methods to measure 1,2-Dinitroglycerin?
A: Yes, sensitive gas chromatography methods coupled with electron capture detection have been developed to quantify 1,2-Dinitroglycerin in human plasma. [, ] These methods offer good linearity, precision, and low limits of quantification, making them suitable for pharmacokinetic studies and bioequivalence evaluations of Nitroglycerin formulations. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
